molecular formula C10H11BrO2 B1344743 4-Bromo-2-isopropylbenzoic acid CAS No. 741698-83-9

4-Bromo-2-isopropylbenzoic acid

Cat. No.: B1344743
CAS No.: 741698-83-9
M. Wt: 243.1 g/mol
InChI Key: ZVKWVPUYVKVUSM-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzoic acid is an organic compound with the molecular formula C10H11BrO2 It features a benzene ring substituted with a bromine atom at the 4th position and an isopropyl group at the 2nd position, along with a carboxylic acid group

Scientific Research Applications

Safety and Hazards

4-Bromo-2-isopropylbenzoic acid is classified as a hazard class 6.1 material due to its toxic and corrosive properties. It can cause skin and eye irritation, as well as gastrointestinal and respiratory distress when ingested or inhaled. It is also a potential carcinogen and mutagen. Toxicity studies using animal models have shown that BIBA can cause organ damage and reproductive toxicity.

  • Development of new synthetic methods for the production of BIBA and related compounds.
  • Investigation of the biological activity of BIBA and its derivatives for the development of new drugs and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropylbenzoic acid typically involves the bromination of 2-isopropylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

    Decarboxylation: High temperatures (above 200°C) or catalysts like copper(I) oxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-azido-2-isopropylbenzoic acid or 4-thiocyanato-2-isopropylbenzoic acid.

    Esterification: Esters like methyl 4-bromo-2-isopropylbenzoate.

    Decarboxylation: 4-Bromo-2-isopropylbenzene.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropylbenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in reactions through its functional groups. The bromine atom can undergo substitution reactions, while the carboxylic acid group can form esters or amides. The isopropyl group influences the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-isopropylbenzoic acid is unique due to the presence of both a bromine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct reactivity and physical properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWVPUYVKVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630505
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741698-83-9
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-isopropylbenzoate (0.41 g) and lithium hydroxide monohydrate (0.67 g) in water (1 mL)/1,4-dioxane (3 mL) was stirred at room temperature for 5 days. 2 mol/L hydrochloric acid (10 mL) was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate/n-hexane to afford the title compound (0.276 g).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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